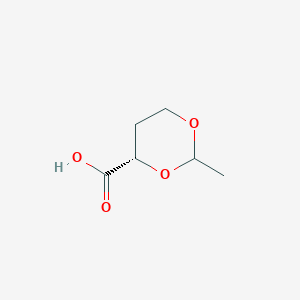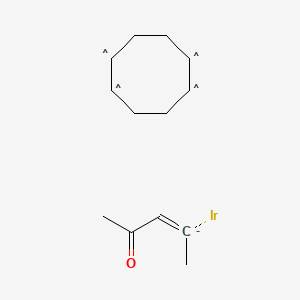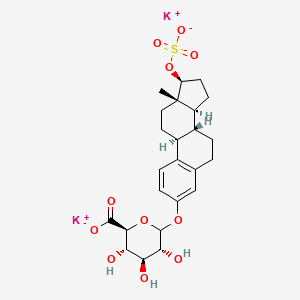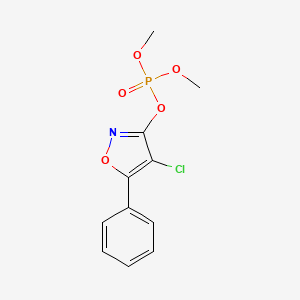
4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate is a chemical compound with the molecular formula C11H11ClNO5P and a molecular weight of 303.65 g/mol . This compound is part of the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions .
Vorbereitungsmethoden
The synthesis of 4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles . Industrial production methods may employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Analyse Chemischer Reaktionen
4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as NaClO2.
Reduction: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: This reaction can occur under basic or acidic conditions, depending on the substituents involved.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate can be compared with other isoxazole derivatives, such as:
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: This compound has similar structural features but different biological activities.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
32306-34-6 |
|---|---|
Molekularformel |
C11H11ClNO5P |
Molekulargewicht |
303.63 g/mol |
IUPAC-Name |
(4-chloro-5-phenyl-1,2-oxazol-3-yl) dimethyl phosphate |
InChI |
InChI=1S/C11H11ClNO5P/c1-15-19(14,16-2)18-11-9(12)10(17-13-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
LKDDHEDTVCDLTG-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OC1=NOC(=C1Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


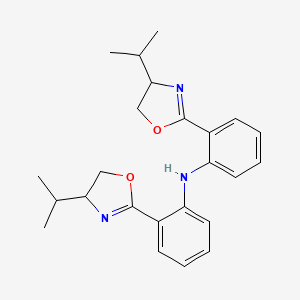
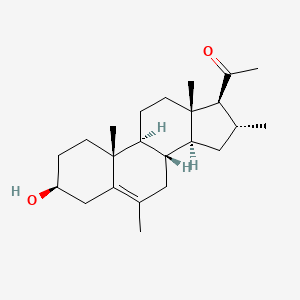
![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)

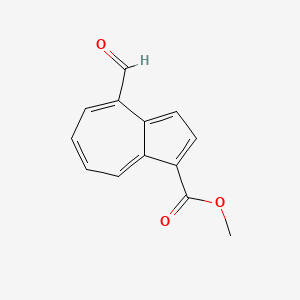
![Cyanamide, [14C]](/img/structure/B13821953.png)
![Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate](/img/structure/B13821956.png)
![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)
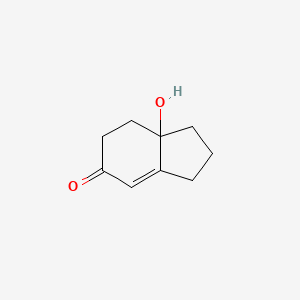
![(6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13821982.png)
